4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide
Description
4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxy group and a methyl group The compound also contains a tetrahydropyrazolo[1,5-a]pyridine moiety, which is a bicyclic structure
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-3-23-17-8-7-15(10-13(17)2)24(21,22)19-12-14-11-18-20-9-5-4-6-16(14)20/h7-8,10-11,19H,3-6,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTFUHGENIKQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=C3CCCCN3N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzene sulfonamide derivative, followed by the introduction of the ethoxy and methyl groups. The tetrahydropyrazolo[1,5-a]pyridine moiety is then synthesized separately and coupled with the benzene sulfonamide derivative.
Preparation of Benzene Sulfonamide Derivative:
Introduction of Ethoxy and Methyl Groups: The ethoxy group can be introduced via an etherification reaction, while the methyl group can be added through a Friedel-Crafts alkylation.
Synthesis of Tetrahydropyrazolo[1,5-a]pyridine Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step is the coupling of the tetrahydropyrazolo[1,5-a]pyridine moiety with the benzene sulfonamide derivative, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or ethers.
Scientific Research Applications
Therapeutic Applications
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Anti-inflammatory Properties
- Recent studies have shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. Compounds similar to 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. For instance, certain pyrazole derivatives demonstrated superior COX-2 inhibitory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
-
Antimicrobial Activity
- The compound has shown potential as an antimicrobial agent. Pyrazole derivatives have been studied for their efficacy against various bacterial strains and fungi. Research indicates that modifications in the pyrazole ring can enhance antimicrobial properties, making compounds like 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide promising candidates for further development in treating infections .
-
Antioxidant Activity
- Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies have indicated that certain pyrazole derivatives possess significant antioxidant activity. This characteristic can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, thus offering protective effects against cellular damage .
Table 1: Summary of Biological Activities
Case Study: Pyrazole Derivatives in Drug Development
A notable study focused on the synthesis of novel pyrazole derivatives revealed their potential as anti-tuberculosis agents. The research highlighted how structural modifications could enhance bioactivity and selectivity towards bacterial targets. The findings suggest that compounds like 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide could be further explored for their therapeutic efficacy in infectious diseases .
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The tetrahydropyrazolo[1,5-a]pyridine moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-phenylbenzenesulfonamide
- 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-phenylbenzenesulfonamide
Uniqueness
The uniqueness of 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide lies in its specific substitution pattern and the presence of the tetrahydropyrazolo[1,5-a]pyridine moiety. This structure imparts unique chemical and biological properties, making it distinct from other sulfonamide derivatives.
Biological Activity
4-Ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a chemical compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly due to the presence of the tetrahydropyrazolo moiety, which has been associated with diverse pharmacological activities.
- Molecular Formula : C17H23N3O3S
- Molecular Weight : 349.4 g/mol
- CAS Number : 2034589-55-2
Biological Activity Overview
The biological activity of this compound can be explored through its interactions with various biological targets and its pharmacological effects. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide have shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL .
Anti-inflammatory Effects
The tetrahydropyrazolo moiety is known to inhibit certain enzymes involved in inflammatory pathways. Compounds with similar structures have demonstrated dual inhibition of COX-2 and soluble epoxide hydrolase (sEH), leading to reduced inflammation in animal models. For example, a related compound showed an IC50 value of 0.004 µM against p38α MAPK, a key player in inflammatory responses .
Antitumor Activity
Pyrazole derivatives are increasingly recognized for their antitumor potential. They have been reported to inhibit critical pathways associated with cancer cell proliferation. Specifically, compounds targeting BRAF(V600E) and EGFR have shown promise in preclinical studies . The structural characteristics of 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide suggest it may have similar effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications on the pyrazole and sulfonamide groups can significantly influence biological activity. For instance:
- The presence of ethoxy and methyl groups enhances solubility and bioavailability.
- Variations in the tetrahydropyrazolo structure can lead to improved binding affinities for target proteins involved in inflammatory and tumorigenic processes .
Case Studies
- Anti-inflammatory Study : A study involving a series of pyrazole derivatives demonstrated their ability to reduce edema in animal models significantly more than standard treatments like celecoxib .
- Antimicrobial Evaluation : In vitro assays against common pathogens revealed that compounds related to 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide possess promising antibacterial properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the tetrahydropyrazolo[1,5-a]pyridine core, followed by alkylation or coupling with the benzenesulfonamide moiety. Key steps include:
- Core Synthesis : Use of cyclization reactions under reflux with ethanol or acetonitrile as solvents, often catalyzed by acids (e.g., glacial acetic acid) .
- Coupling Reactions : Nucleophilic substitution or amide bond formation, optimized by varying temperatures (60–120°C) and catalysts (e.g., Pd-based catalysts for cross-coupling) .
- Purity Control : Thin-layer chromatography (TLC) and column chromatography are critical for monitoring progress and isolating intermediates .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, particularly for the ethoxy group and pyrazolo-pyridine core .
- Infrared Spectroscopy (IR) : Identification of sulfonamide (S=O stretching ~1350 cm⁻¹) and aromatic C-H bonds .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% typically required for biological assays) .
Q. How is the biological activity of this compound initially screened in drug discovery?
- Methodology :
- In Vitro Assays : Enzyme inhibition (e.g., kinase or protease assays) to identify target engagement. Use fluorogenic substrates for real-time activity monitoring .
- Cellular Uptake Studies : Radiolabeling (e.g., ³H or ¹⁴C isotopes) to assess membrane permeability .
- Structure-Activity Relationship (SAR) : Compare activity against analogs with varied substituents (e.g., ethoxy vs. methoxy groups) .
Advanced Research Questions
Q. How can researchers resolve low yields or byproduct formation during the final coupling step?
- Methodology :
- Solvent Optimization : Switch polar aprotic solvents (e.g., DMF to DMSO) to enhance reaction kinetics .
- Catalyst Screening : Test Pd(OAc)₂ or Buchwald-Hartwig catalysts for improved selectivity in C-N bond formation .
- Byproduct Analysis : LC-MS or GC-MS to identify side products (e.g., de-ethylated intermediates) and adjust protecting groups .
Q. What mechanistic studies are appropriate to elucidate its interaction with biological targets?
- Methodology :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Molecular Dynamics Simulations : Predict conformational stability of the sulfonamide group in active sites .
Q. How does this compound compare structurally and functionally to analogs with similar pyrazolo-pyridine scaffolds?
- Methodology :
- Comparative SAR : Synthesize analogs (e.g., replacing ethoxy with trifluoromethyl or varying substituents on the benzenesulfonamide ).
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding .
- Thermal Shift Assays : Compare target stabilization across analogs to prioritize lead compounds .
Q. What strategies mitigate stability issues (e.g., hydrolysis of the ethoxy group) in aqueous solutions?
- Methodology :
- pH Optimization : Maintain buffers (pH 6–7) to slow hydrolysis .
- Lyophilization : Store as a lyophilized powder to enhance shelf life .
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring .
Q. How should researchers address contradictions in biological activity data across different assay platforms?
- Methodology :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
- Cell Line Authentication : Ensure consistency in cell models (e.g., HeLa vs. HEK293) and passage numbers .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize activity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
